molecular formula C34H22O4 B3038667 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde CAS No. 883835-33-4

4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B3038667
CAS No.: 883835-33-4
M. Wt: 494.5 g/mol
InChI Key: KYERQSUZHFINIE-UHFFFAOYSA-N
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Description

“4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde” is a complex organic compound . It has a molecular formula of C34H22O4 . This compound contains a total of 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For instance, 1,2,4,5-Tetrakis-(4-formylphenyl)benzene, a related compound, is used to synthesize substituted covalent organic frameworks (COFs) through condensation reactions . Another compound, 4,4’‘,4’‘’'-(1,3,5-Triazine-2,4,6-triyl)tris[benzaldehyde], undergoes condensation with 1,4-diaminobenzene to synthesize TATAE, an imine-based microporous covalent organic framework .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a total of 60 atoms, including 22 Hydrogen atoms, 34 Carbon atoms, and 4 Oxygen atoms . It also contains 64 bonds, including 42 non-H bonds, 34 multiple bonds, 8 rotatable bonds, 4 double bonds, 30 aromatic bonds, 5 six-membered rings, and 4 aldehydes (aromatic) .

Scientific Research Applications

  • Synthesis of Labeled Benzaldehydes : Benzaldehydes, including 4-[2,4,5-Tris(4-formylphenyl)phenyl]benzaldehyde, are crucial in synthetic organic chemistry for the synthesis of natural products and pharmaceutical drugs. A study by Boga, Alhassan, and Hesk (2014) focuses on synthesizing highly functionalized labeled benzaldehydes via regio-selective formylation, emphasizing their importance in organic synthesis and drug development (Boga, Alhassan, & Hesk, 2014).

  • Fluorescent Polymers : Neilson et al. (2008) synthesized highly fluorescent phenylene vinylene polymers using a process involving benzaldehyde derivatives, demonstrating the material's potential in creating luminescent polymers with applications in organic electronics (Neilson, Budy, Ballato, & Smith, 2008).

  • Photophysical Properties in Molecular Design : Altinolcek et al. (2021) studied carbazole-based D-π-A molecules involving benzaldehyde compounds to determine their photophysical properties. Their research contributes to understanding intramolecular charge transfer (ICT) effects, which are crucial in designing photovoltaic and optoelectronic devices (Altinolcek et al., 2021).

  • Hydrogen Bonding in Asymmetric Transformations : A study by Grayson, Yang, and Houk (2017) on CH···O hydrogen bonding involving formyl groups, such as those in benzaldehyde, sheds light on their role in controlling asymmetric transformations. This research is vital in understanding reaction mechanisms in organic chemistry (Grayson, Yang, & Houk, 2017).

  • Synthesis of Biologically Active Intermediates : Duan et al. (2017) developed a high-efficiency synthetic method for 2-((4-substituted phenyl) amino) benzaldehyde, an important intermediate in synthesizing anticancer drugs. This highlights the role of benzaldehyde derivatives in medicinal chemistry (Duan, Li, Tang, Li, & Xu, 2017).

  • C-H Functionalization in Organic Synthesis : Wang, Song, and Jiao (2018) reported on the rhodium-catalyzed C-H functionalization of benzaldehydes, emphasizing its significance in organic synthesis. Such research is crucial for developing new synthetic methodologies (Wang, Song, & Jiao, 2018).

  • Crystallographic Studies : The crystal structure analysis of benzaldehyde derivatives, as reported by Vaz et al. (2005), is essential for understanding molecular interactions and designing new compounds with desired properties (Vaz et al., 2005).

Properties

IUPAC Name

4-[2,4,5-tris(4-formylphenyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22O4/c35-19-23-1-9-27(10-2-23)31-17-33(29-13-5-25(21-37)6-14-29)34(30-15-7-26(22-38)8-16-30)18-32(31)28-11-3-24(20-36)4-12-28/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYERQSUZHFINIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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